molecular formula C7H10I2N2 B12978359 2-(tert-Butyl)-4,5-diiodo-1H-imidazole

2-(tert-Butyl)-4,5-diiodo-1H-imidazole

Cat. No.: B12978359
M. Wt: 375.98 g/mol
InChI Key: KFBCGXLWOYNKJT-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-4,5-diiodo-1H-imidazole is a chemical compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-4,5-diiodo-1H-imidazole typically involves the iodination of an imidazole derivative. One common method is the reaction of 2-(tert-Butyl)-1H-imidazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be based on cost, availability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-4,5-diiodo-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can remove the iodine atoms, leading to the formation of less substituted imidazole derivatives.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can replace the iodine atoms under appropriate conditions.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Less substituted imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(tert-Butyl)-4,5-diiodo-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-4,5-diiodo-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of iodine atoms can enhance its binding affinity to certain targets, making it a potent compound in various assays.

Comparison with Similar Compounds

Similar Compounds

    2-(tert-Butyl)-1H-imidazole: Lacks the iodine atoms, making it less reactive in certain chemical reactions.

    4,5-Diiodo-1H-imidazole: Lacks the tert-butyl group, which affects its solubility and reactivity.

    2-(tert-Butyl)-4-iodo-1H-imidazole: Contains only one iodine atom, leading to different reactivity and applications.

Uniqueness

2-(tert-Butyl)-4,5-diiodo-1H-imidazole is unique due to the combination of the tert-butyl group and two iodine atoms. This combination imparts specific chemical properties, such as increased reactivity in substitution reactions and potential biological activities, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C7H10I2N2

Molecular Weight

375.98 g/mol

IUPAC Name

2-tert-butyl-4,5-diiodo-1H-imidazole

InChI

InChI=1S/C7H10I2N2/c1-7(2,3)6-10-4(8)5(9)11-6/h1-3H3,(H,10,11)

InChI Key

KFBCGXLWOYNKJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=C(N1)I)I

Origin of Product

United States

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